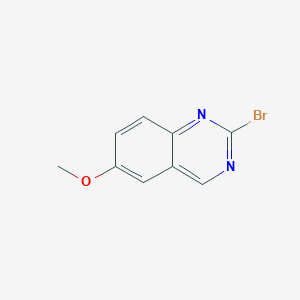

2-Bromo-6-methoxyquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyquinazoline typically involves the bromination of 6-methoxyquinazoline. One common method is the reaction of 6-methoxyquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-methoxyquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding quinazoline derivatives.

Reduction: The compound can be reduced to form 2-amino-6-methoxyquinazoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

Oxidation: Formation of quinazoline-6-carboxylic acid derivatives.

Reduction: Formation of 2-amino-6-methoxyquinazoline.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methoxyquinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand the structure-activity relationship of quinazoline derivatives.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methoxyquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its potential therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

2-Bromoquinazoline: Lacks the methoxy group, making it less polar.

6-Methoxyquinazoline: Lacks the bromine atom, affecting its reactivity.

2-Amino-6-methoxyquinazoline: Contains an amino group instead of bromine, altering its chemical properties.

Uniqueness: 2-Bromo-6-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

2-Bromo-6-methoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as an antimicrobial and anticancer agent, among other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the second position and a methoxy group at the sixth position of the quinazoline ring. This unique substitution pattern contributes to its distinct biological properties compared to other quinazoline derivatives.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Various studies have reported its effectiveness against multiple cancer cell lines, including:

- MCF-7 (breast cancer) : The compound showed potent inhibition with an IC50 value of approximately 0.096μM .

- A549 (lung cancer) : Similar inhibitory effects were observed, indicating its broad-spectrum anticancer potential .

The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor (VEGF RTK) and epidermal growth factor receptor (EGFR), both critical in cancer progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported in the low micromolar range, showcasing their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the presence and position of substituents on the quinazoline ring. Research has identified that:

- Bromine and methoxy substitutions enhance cytotoxicity and antimicrobial efficacy compared to other analogs lacking these groups .

- The positioning of substituents at the 2 and 6 positions is crucial for maintaining activity against specific biological targets, such as BCRP (Breast Cancer Resistance Protein) .

Case Studies

- Antileishmanial Activity : In vivo studies involving murine models of visceral leishmaniasis demonstrated that derivatives of quinazolines similar to this compound reduced liver parasitemia significantly when administered at specific dosages .

- Multidrug Resistance Reversal : Certain hybrids derived from quinazolines have shown promising results in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents .

Comparative Analysis with Other Quinazolines

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 0.096 µM | Low micromolar range |

| 6-Bromo-2-(pyridin-3-yl)-4-aminoquinazoline | 0.076 µM | Moderate |

| 4-Aminoquinazoline | Not specified | High micromolar range |

Eigenschaften

IUPAC Name |

2-bromo-6-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSIKFRKDUKCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.